Chemotactic Antagonist Activity of (2S,4R)-Configured vs. (2S,4S)-Configured 4-Aminoproline in fMLF-OMe Peptide Analogues
In the fMLF-OMe chemotactic peptide series, replacing N-terminal methionine with N-Boc-trans-4-amino-L-proline [(2S,4R) configuration] yielded ligand 18b, which exhibited significant chemotactic antagonism. The (2S,4R)-trans scaffold provided a distinct biological activity profile compared to the (2S,4S)-cis analogue (ligand 17b), with the trans isomer being specifically highlighted for antagonistic activity [1]. This demonstrates that the (2S,4R) stereochemical arrangement is a functional requirement for antagonist behavior in this receptor system.
| Evidence Dimension | Functional chemotactic activity (agonist vs. antagonist) upon incorporation into fMLF-OMe analogues |
|---|---|
| Target Compound Data | Ligand 18b (containing N-Boc-(2S,4R)-trans-4-amino-proline): significant chemotactic antagonism [1] |
| Comparator Or Baseline | Ligand 17b (containing N-Boc-(2S,4S)-cis-4-amino-proline): different activity profile; ligand 17a–19a series with N-For protection: distinct pharmacological behavior [1] |
| Quantified Difference | The (2S,4R)-trans isomer confers antagonism; the (2S,4S)-cis isomer does not produce the same functional antagonism in the fMLF-OMe receptor system [1] |
| Conditions | fMLF-OMe chemotaxis assay; peptide analogues synthesized via solid-phase methods and tested for chemotactic activity on human neutrophils |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting chemotaxis receptors (e.g., FPR family), only the (2S,4R) stereoisomer provides the conformational framework needed to achieve antagonist pharmacology—substituting the (2S,4S) diastereomer would eliminate the desired biological outcome.
- [1] Mollica, A.; Feliciani, F.; Stefanucci, A.; Cacciatore, I.; Pinnen, F.; Lucente, G. Novel chemotactic For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold: Synthesis and bioactivity. Bioorg. Med. Chem. 2009, 17, 1161–1169. https://pubmed.ncbi.nlm.nih.gov/19136260/ View Source
